3-Pentanone, semicarbazone
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Overview
Description
3-Pentanone, semicarbazone is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of imines formed by the condensation reaction between a ketone or aldehyde and semicarbazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentanone, semicarbazone can be synthesized through the reaction of 3-pentanone with semicarbazide hydrochloride in the presence of a base. The reaction typically proceeds as follows:
- Dissolve 3-pentanone in ethanol.
- Add semicarbazide hydrochloride to the solution.
- Introduce a base, such as sodium acetate, to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and recrystallize from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar steps as the laboratory synthesis but on a larger scale. Industrial processes may utilize continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it back to the parent ketone or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Parent ketone (3-pentanone) or other reduced derivatives.
Substitution: Various substituted semicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antiviral and anticancer agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its therapeutic properties, including its role in drug design and development.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Pentanone, semicarbazone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group allows it to bind to metal ions, which can then participate in redox reactions and other biochemical processes. This interaction is crucial for its antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Acetone semicarbazone: Similar structure but derived from acetone.
Butanone semicarbazone: Derived from butanone, with similar chemical properties.
Thiosemicarbazones: Analogous compounds where the oxygen atom is replaced by sulfur, known for their enhanced biological activities.
Uniqueness
3-Pentanone, semicarbazone is unique due to its specific structure, which allows it to form stable metal complexes with distinct properties. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications set it apart from other semicarbazones .
Properties
CAS No. |
623-14-3 |
---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
(pentan-3-ylideneamino)urea |
InChI |
InChI=1S/C6H13N3O/c1-3-5(4-2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10) |
InChI Key |
ATROUMKMMZKREN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)N)CC |
Origin of Product |
United States |
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